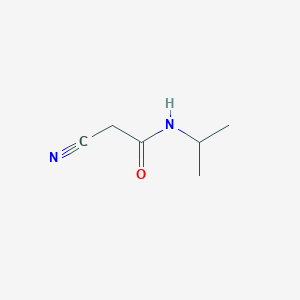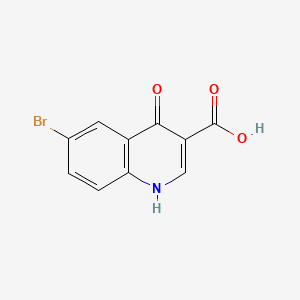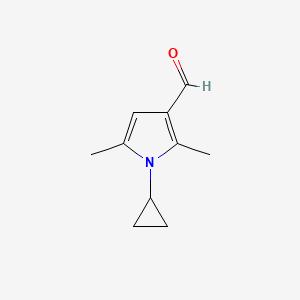
2-cyano-N-isopropylacetamide
Vue d'ensemble
Description
2-Cyano-N-isopropylacetamide belongs to the class of cyanoacetamide derivatives, which are significant intermediates for synthesizing a variety of synthetically challenging and novel heterocyclic systems. These compounds have garnered attention due to their pivotal role in heterocyclic synthesis, offering pathways to create complex molecular architectures that are otherwise difficult to achieve through conventional synthetic routes (A. Fadda, S. Bondock, Ramy Rabie, 2008).
Synthesis Analysis
The synthesis of this compound, like its cyanoacetamide counterparts, involves strategic routes that enable the formation of cyano and acetamide functionalities. These methodologies leverage the reactivity of cyanide sources and acetamide precursors, under conditions that favor the introduction of the isopropyl group. Such synthetic approaches are crucial for generating a diverse array of heterocyclic compounds, serving as a foundation for further chemical transformations (A. Fadda, S. Bondock, Ramy Rabie, 2008).
Molecular Structure Analysis
The molecular structure of this compound features a cyano group attached to an acetamide backbone, with an isopropyl group linked to the nitrogen atom. This configuration imparts distinct electronic characteristics to the molecule, influencing its reactivity and interaction with various substrates. The structural attributes of cyanoacetamide derivatives play a significant role in their chemical behavior, dictating the pathways available for further chemical modifications and the formation of heterocyclic systems (A. Fadda, S. Bondock, Ramy Rabie, 2008).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, leveraging its cyano and acetamide functional groups. These reactions facilitate the construction of complex molecular architectures, including heterocyclic compounds. The chemical properties of this compound, such as nucleophilicity and electrophilicity, are central to its reactivity, allowing for the engagement in cycloaddition reactions, condensations, and substitutions, thereby broadening the scope of its application in organic synthesis (A. Fadda, S. Bondock, Ramy Rabie, 2008).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These characteristics are essential for its handling and application in various synthetic procedures. Understanding the physical properties is crucial for optimizing reaction conditions and ensuring the effective use of this compound in chemical synthesis.
Chemical Properties Analysis
The chemical properties of this compound are defined by its functional groups. The cyano group's strong electron-withdrawing nature affects the molecule's reactivity, making it a versatile intermediate for the synthesis of heterocyclic compounds. The presence of the acetamide and isopropyl groups further modulates its chemical behavior, providing avenues for selective transformations and the introduction of functional diversity into synthetic pathways (A. Fadda, S. Bondock, Ramy Rabie, 2008).
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
2-cyano-N-isopropylacetamide: est un précurseur clé dans la synthèse de divers composés hétérocycliques. Ses groupes cyano et acétamide sont des sites réactifs qui peuvent subir des réactions de cycloaddition avec des réactifs bidentés pour former diverses structures hétérocycliques . Ces composés sont importants en raison de leur large éventail d'activités biologiques et de leur utilisation potentielle en pharmacie.
Activité biologique
Les dérivés de This compound ont été étudiés pour leurs activités biologiques. La recherche indique que ces composés présentent une gamme de bioactivités, ce qui les rend précieux pour le développement de nouveaux agents thérapeutiques . Leur potentiel dans l'évolution de meilleurs agents chimiothérapeutiques est particulièrement remarquable.
Recherche en protéomique
En protéomique, This compound est utilisé pour l'étude des interactions et des fonctions des protéines. Il sert de bloc de construction pour la synthèse de composés utilisés en recherche protéomique, aidant à la compréhension des processus biologiques complexes .
Synthèse organique
Ce composé est également utilisé en synthèse organique comme intermédiaire polyvalent. Il peut être utilisé pour préparer des cyanoacétamides N-aryle ou N-hétéryle, qui sont importants pour la construction d'hétérocycles organiques . Les méthodes de préparation de ces dérivés varient, y compris les méthodes en masse et les réactions sans solvant.
Réactions chimiosélectives
This compound: peut participer à des réactions chimiosélectives, où il réagit sélectivement avec des réactifs spécifiques tout en laissant les autres inchangés. Cette propriété est cruciale pour la synthèse de molécules complexes où la sélectivité est essentielle .
Fonctionnalisation en fin de synthèse
Le composé est adapté à la fonctionnalisation en fin de synthèse en synthèse chimique. Une procédure de carbonylation catalysée au palladium efficace a été développée pour les composés 2-cyano-N-acétamide et 2-cyanoacétate, qui se déroule dans des conditions douces via des intermédiaires radicalaires . Cette approche est bénéfique pour la modification des molécules aux étapes finales de la synthèse.
Propriétés
IUPAC Name |
2-cyano-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAHXFVORLJMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352832 | |
| Record name | 2-cyano-N-isopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52573-74-7 | |
| Record name | 2-cyano-N-isopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-N-(propan-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)



![4-[2-(3-Bromophenoxy)ethyl]morpholine](/img/structure/B1269199.png)







